4-Propylresorcinol
Overview
Description
4-Propylresorcinol (4-PR) is an organic compound and a derivative of resorcinol. It is a white crystalline solid with a molecular weight of 212.27 g/mol. 4-PR is a widely used compound in the chemical and pharmaceutical industries due to its unique properties and versatile applications. It is used as a starting material in the synthesis of various compounds and as a reagent in organic synthesis. It is also used as a stabilizer in some cosmetic and pharmaceutical products. The mechanism of action, biochemical and physiological effects of 4-PR, as well as its advantages and limitations for lab experiments, are discussed in
Scientific Research Applications
Antimelanogenic Properties : 4-n-Butylresorcinol, a compound similar to 4-Propylresorcinol, is known for its antimelanogenic effects. It acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis. This property makes it useful in treating pigmentary disorders like melasma (S. Lee et al., 2017).
Biosynthesis in Bacteria : Research on Pseudomonas aurantiaca, a bacteria, reveals that it produces dialkylresorcinols like 2-hexyl-5-propylresorcinol. This biosynthesis involves a unique head-to-head condensation of two fatty acid-derived precursors, offering insights into novel biochemical pathways (B. Nowak-Thompson et al., 2003).
Antimicrobial Properties : Certain dialkylresorcinols isolated from Pseudomonas sp. Ki19, including compounds similar to this compound, have demonstrated antimicrobial properties against bacteria like Staphylococcus aureus and fungi such as Aspergillus fumigatus and Fusarium culmorum (A. Pohanka et al., 2006).
Chemical Synthesis and Fragmentation : Studies on the cyclocondensation of 2-propylresorcinol with diethoxymethane, catalyzed by Sc(OTf)3, have led to the formation of resorcin[n]arenes. This research provides insights into the chemical synthesis and fragmentation mechanisms of resorcinol derivatives (Osamu Morikawa et al., 2004).
Vapour Pressure Measurement : The vapour pressure of various alkylresorcinols, including 2-n-propylresorcinol and 4-hexylresorcinol, was measured near their boiling points using differential scanning calorimetry. This data is crucial for understanding the physical properties of these compounds (Hanna-Liina Astra & V. Oja, 2019).
Electrical Conductivity in Nanostructures : Research on poly(aniline) hexagonally self-assembled nanostructures, protonated with various acids and hydrogen bonded with derivatives of resorcinol, including 4-hexylresorcinol, highlights their potential in enhancing electrical conductivity and plasticization (M. Tiitu et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Resorcinol, a related compound, is known to have antiseptic and disinfectant properties and is used in the treatment of skin disorders . It is also known to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones .
Mode of Action
The effectiveness of resorcinol in treating various topical, dermatological conditions appears to stem from its propensity for protein precipitation .
Biochemical Pathways
Cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds . These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .
Pharmacokinetics
The presence of alkylresorcinols in the blood has been reported, suggesting that they are absorbed and distributed in the body .
Result of Action
A related compound, dimethoxytolyl propylresorcinol, has been shown to induce apoptosis and mitophagy in human leukemia cells through the pi3k/akt pathway .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Organic elements such as pus, blood, and other bodily fluids present at the site of action considerably limit the efficacy of the compound . The presence of fats and oils at the site of action considerably inhibits its effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that alkylresorcinols, a group of compounds to which 4-Propylresorcinol belongs, are amphiphilic metabolites produced by both prokaryotes and eukaryotes . They are known for their diverse biological activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It is known that alkylresorcinols can have regulatory effects in the axis of “microbiota–adipose tissue” based on the analysis of alkylresorcinol pools in the intestine and in the blood
Molecular Mechanism
It is known that cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds
Metabolic Pathways
It is known that alkylresorcinols can have regulatory effects in the axis of “microbiota–adipose tissue” based on the analysis of alkylresorcinol pools in the intestine and in the blood . The specific enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.
Properties
IUPAC Name |
4-propylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,10-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHQJFHXLBJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172402 | |
Record name | 4-Propylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-60-7 | |
Record name | 4-Propylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18979-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P36AAK2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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